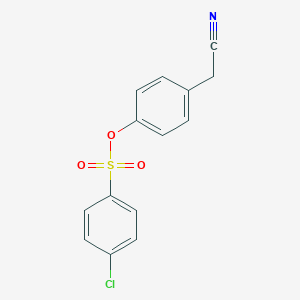
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI), also known as S-CPIT or S-CPIT-1, is a chemical compound that has gained significant attention in scientific research due to its potential application in various areas such as medicinal chemistry, drug design, and material science.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) involves the inhibition of the target enzyme through the formation of a covalent bond between the carbamate group of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) and the active site of the enzyme. This results in the inactivation of the enzyme, leading to the reduction of the pathological symptoms associated with the disease.
Biochemical and Physiological Effects
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been found to exhibit good pharmacokinetic properties such as good oral bioavailability, high metabolic stability, and low toxicity. It has also been found to cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system diseases. In addition, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been found to exhibit anti-inflammatory and antioxidant properties, which can further enhance its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in lab experiments include its high purity, good solubility, and ease of synthesis. However, the limitations of using Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) include its relatively high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the research on Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI). Firstly, the development of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression needs to be further explored. Secondly, the potential application of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in material science such as the development of biosensors and drug delivery systems needs to be investigated. Thirdly, the structure-activity relationship of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) needs to be further elucidated to optimize its pharmacological properties. Finally, the development of more efficient and cost-effective synthesis methods for Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) needs to be explored to facilitate its large-scale production.
Conclusion
In conclusion, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a promising chemical compound that has potential applications in various areas such as medicinal chemistry, drug design, and material science. Its potent inhibitory activity against various enzymes, good pharmacokinetic properties, and anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully explore its therapeutic potential and optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) involves the reaction between 1-cyanopentyl carbamate and tert-butyl chloroformate in the presence of a base catalyst. The reaction yields Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in high purity and yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been extensively studied for its potential application in medicinal chemistry and drug design. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has the potential to be developed as a therapeutic agent for these diseases.
Propiedades
Número CAS |
180994-28-9 |
|---|---|
Nombre del producto |
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) |
Fórmula molecular |
C11H20N2O2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-1-cyanopentyl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-7H2,1-4H3,(H,13,14)/t9-/m0/s1 |
Clave InChI |
PHAKPKRDXZRCHO-VIFPVBQESA-N |
SMILES isomérico |
CCCC[C@@H](C#N)NC(=O)OC(C)(C)C |
SMILES |
CCCCC(C#N)NC(=O)OC(C)(C)C |
SMILES canónico |
CCCCC(C#N)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)

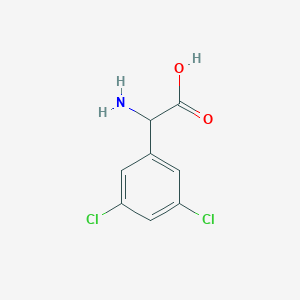
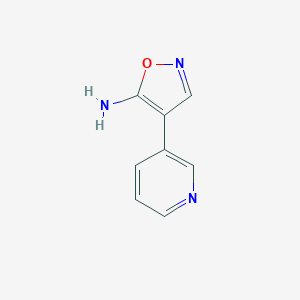

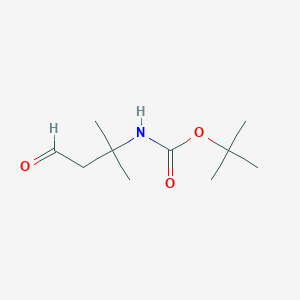
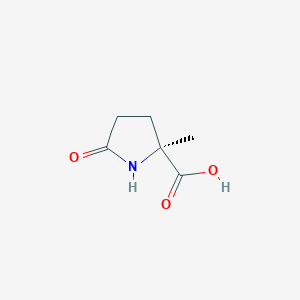

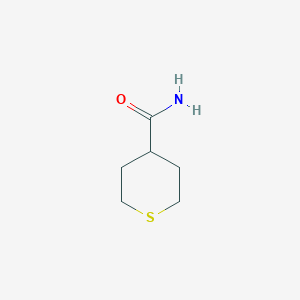
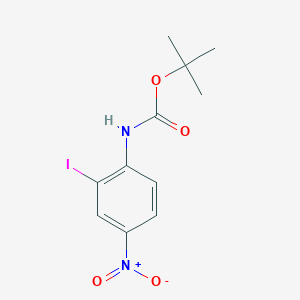

![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)
